N-(3-Methyl-2-pyridyl)-N'-phenylthiourea
Description
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-10-6-5-9-14-12(10)16-13(17)15-11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEJUDWLDAHDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Methyl 2 Pyridyl N Phenylthiourea and Its Analogs
Established General Synthetic Pathways for N,N'-Disubstituted Thioureas
The construction of the thiourea (B124793) backbone (R-NH-C(S)-NH-R') can be achieved through several reliable synthetic routes. The choice of method often depends on whether the desired product is symmetrical (R=R') or unsymmetrical (R≠R').
The most direct and widely employed method for synthesizing unsymmetrical N,N'-disubstituted thioureas is the condensation reaction between a primary or secondary amine and an isothiocyanate. nih.govijacskros.com This reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.gov
The general mechanism involves the lone pair of electrons on the amine nitrogen attacking the central carbon of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, resulting in the stable thiourea product. The reaction is typically high-yielding and can be carried out under mild conditions, often at room temperature or with gentle heating. google.com A variety of solvents can be used, including acetone (B3395972), acetonitrile, or methylene (B1212753) chloride. nih.govgoogle.com This method's popularity stems from its efficiency and the commercial availability of a vast array of amine and isothiocyanate starting materials.
General Reaction Scheme: R-NH₂ + S=C=N-R' → R-NH-C(S)-NH-R' (Amine) + (Isothiocyanate) → (N,N'-Disubstituted Thiourea)
While amine-isothiocyanate condensation is prevalent, several alternative strategies have been developed. These methods are particularly useful when the required isothiocyanate is unstable, commercially unavailable, or difficult to prepare. researchgate.net
One common alternative involves the use of carbon disulfide (CS₂) . In a green chemistry approach, primary amines can react with carbon disulfide in water, powered by solar energy, to produce symmetrical N,N'-disubstituted thioureas with yields ranging from 57-99%. scribd.com Another protocol allows for the synthesis of both symmetrical and unsymmetrical thioureas by reacting amines and carbon disulfide in an aqueous medium, which works well for aliphatic primary amines. organic-chemistry.org More recently, a method using triflic anhydride (B1165640) (Tf₂O) as a desulfurating reagent has been reported for the preparation of isothiocyanates from amines and carbon disulfide, which are then reacted with another amine to form thioureas in good to excellent yields. ijacskros.com
Another strategy employs phenyl chlorothionoformate . In this two-step method, an amine first reacts with phenyl chlorothionoformate to form a thiocarbamate intermediate. This intermediate is then reacted with a second amine in refluxing water to afford unsymmetrical N,N'-disubstituted thioureas in good to excellent yields. researchgate.net
Below is a table summarizing these alternative synthetic strategies.
| Method | Reagents | Product Type | Key Advantages |
| From Amine Hydrohalides researchgate.net | R-NH₃⁺X⁻, KSCN | Symmetrical | Useful when isothiocyanate is unavailable. |
| From Carbon Disulfide scribd.comorganic-chemistry.org | R-NH₂, CS₂, H₂O | Symmetrical & Unsymmetrical | Environmentally friendly, avoids toxic reagents. |
| From Phenyl Chlorothionoformate researchgate.net | R-NH₂, PhO(C=S)Cl, R'-NH₂ | Unsymmetrical | Mild conditions, simple work-up, high yields. |
| From N,N'-di-Boc-thiourea archive.org | Boc-NH-C(S)-NH-Boc, Amines | Disubstituted | Mild conditions, tolerates various functional groups. |
Specific Synthesis of N-(3-Methyl-2-pyridyl)-N'-phenylthiourea
The specific synthesis of this compound is most effectively achieved through the amine-isothiocyanate condensation pathway. This involves the reaction of 2-amino-3-methylpyridine (B33374) with phenyl isothiocyanate.
Proposed Synthetic Scheme:
(Chemical structures for 2-amino-3-methylpyridine, phenyl isothiocyanate, and the final product would be depicted here)
In this reaction, the amino group of 2-amino-3-methylpyridine acts as the nucleophile, attacking the phenyl isothiocyanate to form the target unsymmetrical thiourea.
The optimization of reaction conditions is crucial for maximizing yield and purity in the synthesis of thiourea derivatives. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time.
For multicomponent reactions leading to similar heterocyclic structures, ethanol (B145695) has been identified as a superior solvent. researchgate.net The reaction temperature also has a significant influence; for instance, conducting a reaction under reflux conditions can increase the yield substantially compared to room temperature. researchgate.net In one study, increasing the reaction time in refluxing ethanol did not lead to further improvement in yield, indicating that an optimal reaction time exists. researchgate.net For the synthesis of 2,3,5-trimethylpyridine, optimal conditions were found to be a temperature of 150 °C and a reaction time of 24 hours using an acid catalyst. researchgate.net While the specific conditions for this compound are not explicitly detailed in the reviewed literature, general principles suggest that refluxing in a solvent like ethanol or acetone for a period of a few hours would be a suitable starting point. ijcrt.org
The following table outlines typical parameters that can be optimized for this type of synthesis, based on findings for related compounds.
| Parameter | Investigated Options | General Outcome |
| Solvent researchgate.net | Ethanol, Methanol, Acetonitrile, Dichloromethane | Ethanol often proves to be the most effective solvent. |
| Temperature google.comresearchgate.net | Room Temperature vs. Reflux | Reflux conditions generally lead to significantly higher yields. |
| Reaction Time researchgate.netijcrt.org | 1-24 hours | Optimal time varies; reactions are often complete within a few hours. |
| Catalyst researchgate.net | Acidic or Basic Catalysts | While often not required, a catalyst can sometimes accelerate the reaction. |
Achieving high yield and purity is paramount in synthetic chemistry. For thiourea synthesis, the products often precipitate from the reaction mixture upon cooling, allowing for simple isolation by filtration. researchgate.net This initial product can then be washed with appropriate solvents to remove unreacted starting materials and soluble impurities.
For further purification, recrystallization is a common and effective technique. In the preparation of α-phenylthiourea, recrystallization from ethanol yielded pure white plates. orgsyn.org The choice of recrystallization solvent is critical and must be determined empirically to ensure high recovery of the purified product.
If recrystallization is insufficient to achieve the desired level of purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target molecule from closely related impurities. The final purity of the synthesized compound is typically confirmed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. ijcrt.org
Derivatization and Analog Synthesis of this compound
The synthesis of derivatives and analogs of this compound can be readily accomplished by modifying the starting materials in the amine-isothiocyanate condensation reaction. This allows for a systematic exploration of structure-activity relationships.
Analogs can be generated by:
Varying the Phenyl Isothiocyanate: A wide range of substituted phenyl isothiocyanates can be used. For example, reacting 2-amino-3-methylpyridine with isothiocyanates bearing electron-donating or electron-withdrawing groups on the phenyl ring would yield a library of derivatives. mdpi.com
Varying the Aminopyridine: Different isomers of aminomethylpyridine (e.g., 4-amino-3-methylpyridine) or other substituted aminopyridines can be used in place of 2-amino-3-methylpyridine. researchgate.net
Using other Amines: A vast array of heterocyclic or acyclic amines can be reacted with phenyl isothiocyanate to produce a diverse set of thiourea analogs. tandfonline.com
The table below illustrates potential derivatizations based on this synthetic flexibility.
| Amine Component | Isothiocyanate Component | Resulting Analog |
| 2-amino-3-methylpyridine | 4-chlorophenyl isothiocyanate | N-(3-Methyl-2-pyridyl)-N'-(4-chlorophenyl)thiourea |
| 2-amino-3-methylpyridine | 4-methoxyphenyl isothiocyanate | N-(3-Methyl-2-pyridyl)-N'-(4-methoxyphenyl)thiourea |
| 2-amino-4-methylpyridine | Phenyl isothiocyanate | N-(4-Methyl-2-pyridyl)-N'-phenylthiourea |
| 2-aminothiazole | Phenyl isothiocyanate | N-phenyl-N'-(thiazol-2-yl)thiourea tandfonline.com |
| Aniline (B41778) | Benzoyl isothiocyanate | N-benzoyl-N'-phenylthiourea orgsyn.org |
This modular approach enables the synthesis of a large number of structurally related compounds, which is essential for medicinal chemistry and materials science research.
Strategic Modification of the Pyridyl Moiety
Modifications to the pyridyl ring of N-pyridyl-N'-phenylthiourea analogs are crucial for exploring structure-activity relationships. These modifications typically involve introducing various substituents at different positions on the pyridine (B92270) ring. The general synthesis involves the condensation of a substituted aminopyridine with an isothiocyanate.
A common synthetic route is the reaction of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone to generate an in situ acyl isothiocyanate. This intermediate then reacts with a substituted aminopyridine via nucleophilic addition to yield the final N-acylthiourea derivative. This approach has been successfully used to synthesize a range of analogs with functionalized pyridyl moieties. nih.gov
For instance, researchers have synthesized derivatives by reacting 2-((4-methoxyphenoxy)methyl)benzoyl isothiocyanate with various substituted aminopyridines. This strategy has led to the creation of compounds bearing chloro and dibromo substituents on the pyridyl ring. nih.gov
Table 1: Synthesis of N-Pyridylthiourea Analogs with Modified Pyridyl Moieties nih.gov
| Pyridyl Amine Precursor | Resulting Pyridyl Moiety | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2-Aminopyridine | Pyridin-2-yl | 56 | 110-114 |
| 2-Amino-6-methylpyridine | 6-Methylpyridin-2-yl | 52 | 95-98 |
| 2-Amino-5-chloropyridine | 5-Chloropyridin-2-yl | 73 | 131-135 |
Note: The table above presents data for N-acylthiourea derivatives, illustrating the synthetic feasibility of modifying the pyridyl portion.
These examples demonstrate that the pyridyl ring can be readily functionalized with both electron-donating (methyl) and electron-withdrawing (chloro, bromo) groups, allowing for a systematic investigation of the electronic effects on the molecule's properties. The choice of solvent and reaction conditions is critical to ensure good yields and purity of the final products. nih.gov
Functionalization and Substitution on the Phenyl Ring
Altering the electronic and steric properties of the phenyl ring is another key strategy in the synthesis of this compound analogs. This is typically achieved by reacting a specific aminopyridine, such as 2-amino-3-methylpyridine, with a range of substituted phenyl isothiocyanates. Alternatively, a substituted aniline can be reacted with a pyridyl isothiocyanate.
The direct reaction of a substituted aniline with phenyl isothiocyanate in a solvent like ethanol, followed by refluxing for several hours, is a well-established method for producing N-phenyl-N'-[substituted phenyl] thiourea derivatives. materialsciencejournal.orgresearchgate.net This straightforward approach allows for the introduction of a wide variety of functional groups onto the phenyl ring.
Research has demonstrated the synthesis of several analogs by reacting phenyl isothiocyanate with anilines bearing chloro, methyl, and methoxy (B1213986) substituents. The reaction mixture is typically refluxed for 2-3 hours, and upon cooling, the desired thiourea derivative precipitates and can be isolated by filtration. materialsciencejournal.org
Table 2: Synthesis of N,N'-Diarylthiourea Analogs with Substituted Phenyl Rings materialsciencejournal.org
| Aniline Precursor | Phenyl Isothiocyanate | Resulting N'-Phenyl Moiety |
|---|---|---|
| 2-Chloroaniline | Phenyl isothiocyanate | N'-(2-chlorophenyl) |
| 5-Chloro-2-methylaniline | Phenyl isothiocyanate | N'-(5-chloro-2-methylphenyl) |
| 5-Chloro-2-methoxyaniline | Phenyl isothiocyanate | N'-(5-chloro-2-methoxyphenyl) |
These synthetic routes are versatile and facilitate the creation of libraries of compounds with diverse substitution patterns on the phenyl ring, including halogen, alkyl, and alkoxy groups. The choice of substituents can significantly influence the physicochemical properties of the resulting thiourea derivatives. materialsciencejournal.org
Synthesis of Related Thiourea Structures with Varied N-Substituents
The synthetic framework for thioureas is highly adaptable, allowing for the incorporation of a wide array of substituents on both nitrogen atoms, extending far beyond pyridyl and phenyl groups. This versatility enables the synthesis of thioureas with aliphatic, alicyclic, and other aromatic N-substituents.
A general and convenient two-step method involves reacting an alkyl or aryl amine with phenyl chlorothionoformate in water to form a thiocarbamate intermediate. This intermediate is then reacted with a second, different amine at reflux to produce the unsymmetrical N,N'-disubstituted thiourea. This method is noted for its mild conditions, simple work-up, and high yields. researchgate.net
This aqueous method has been employed to synthesize a variety of thioureas, demonstrating its broad applicability. For example, reacting the thiocarbamate derived from aniline with benzylamine (B48309) yields 1-benzyl-3-phenylthiourea. Similarly, using naphthalen-1-amine in the second step produces 1-(naphthalen-1-yl)-3-phenylthiourea. researchgate.net
Table 3: Synthesis of N-Phenylthiourea Analogs with Varied N'-Substituents researchgate.net
| Second Amine Reactant | Resulting N'-Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-Methoxyaniline | 4-Methoxyphenyl | 89 | 148-150 |
| Benzylamine | Benzyl | 92 | 100-102 |
| Naphthalen-1-amine | Naphthalen-1-yl | 85 | 185-187 |
Spectroscopic and Advanced Structural Elucidation of N 3 Methyl 2 Pyridyl N Phenylthiourea
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to elucidating the molecular structure of N-(3-Methyl-2-pyridyl)-N'-phenylthiourea. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) collectively offer a detailed portrait of the compound's connectivity, functional groups, and electronic environment. researchgate.net
¹H and ¹³C NMR spectroscopies are powerful tools for determining the carbon-hydrogen framework of a molecule. The spectra for this compound show distinct signals corresponding to the protons and carbons of the phenyl, pyridyl, and thiourea (B124793) moieties. researchgate.net
In the ¹H NMR spectrum, two signals corresponding to the N-H protons are observed at δ 9.90 and 9.77 ppm, indicating their distinct chemical environments. The aromatic protons of the phenyl and pyridyl rings resonate in the region of δ 7.20-8.13 ppm. A characteristic singlet for the methyl group protons on the pyridine (B92270) ring appears at δ 2.29 ppm. researchgate.net
The ¹³C NMR spectrum displays a signal for the thiocarbonyl carbon (C=S) at δ 181.02 ppm. The carbons of the aromatic rings appear in the range of δ 123.50-151.09 ppm, while the methyl carbon gives a signal at δ 17.50 ppm. researchgate.net
¹H NMR Spectroscopic Data of this compound researchgate.net
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 9.90 | s, 1H, NH |
| 9.77 | s, 1H, NH |
| 8.13 | d, 1H, Py-H |
| 7.60 | d, 1H, Py-H |
| 7.50-7.20 | m, 6H, Ph-H & Py-H |
| 2.29 | s, 3H, CH₃ |
¹³C NMR Spectroscopic Data of this compound researchgate.net
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 181.02 | C=S |
| 151.09, 145.90, 138.00, 137.90, 130.50, 129.00, 124.90, 123.50 | Aromatic C (Phenyl & Pyridyl) |
| 17.50 | CH₃ |
FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum of this compound shows several key absorption bands. The N-H stretching vibrations are observed at 3178 and 3053 cm⁻¹. The C=C stretching of the aromatic rings appears at 1598 cm⁻¹, while the C-N stretching is seen at 1575 cm⁻¹. The characteristic C=S stretching vibration is found at 1172 cm⁻¹. researchgate.net
FT-IR Spectroscopic Data and Vibrational Mode Assignments researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3178, 3053 | ν(N-H) |
| 1598 | ν(C=C) aromatic |
| 1575 | ν(C-N) |
| 1332 | δ(N-H) |
| 1172 | ν(C=S) |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiourea derivatives typically exhibit absorption bands corresponding to π → π* and n → π* transitions. For this compound, these transitions are associated with the phenyl and pyridyl aromatic systems, as well as the thiocarbonyl group (C=S). The presence of conjugated systems in the molecule influences the position and intensity of these absorption bands.
Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which helps in structural confirmation. For this compound, the mass spectrum shows a molecular ion peak [M]+ at an m/z of 243, which corresponds to its calculated molecular weight. researchgate.net
Single-Crystal X-ray Diffraction Analysis
While specific single-crystal X-ray diffraction data for this compound is not available in the reviewed literature, analysis of closely related structures, such as 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea, provides insight into the likely molecular geometry. researchgate.net
Analysis of Intramolecular and Intermolecular Hydrogen Bonding
Following a comprehensive search of scientific literature and crystallographic databases, no specific structural data for this compound could be located. The determination of intramolecular and intermolecular hydrogen bonds relies on precise atomic coordinates and bond parameters obtained through single-crystal X-ray diffraction analysis. In the absence of a published crystal structure for this specific compound, a detailed, scientifically accurate analysis of its hydrogen bonding patterns is not possible.
However, the analysis of structurally related N-pyridyl-N'-phenylthiourea derivatives provides a predictive framework for the potential hydrogen bonding motifs in the title compound. Typically, thiourea derivatives possess N-H groups that act as hydrogen bond donors, while the thione sulfur atom (S) and the pyridyl nitrogen atom are potential hydrogen bond acceptors.
It is plausible that this compound could exhibit intramolecular hydrogen bonding. Specifically, an N-H···N bond might form between the hydrogen of the N'-(phenyl)amino group and the nitrogen atom of the 2-pyridyl ring, creating a stable six-membered pseudo-ring. This type of intramolecular interaction is common in N-2-pyridyl-N'-arylthioureas and contributes significantly to the planarity and conformational stability of the molecule. scielo.org.mxnist.gov
Examination of Crystal Packing and Supramolecular Architectures
The crystal packing and the resulting supramolecular architecture of this compound are intrinsically linked to the hydrogen bonding patterns discussed above. Without experimental crystallographic data, the specific arrangement of molecules in the solid state remains undetermined.
Based on related structures, if the dominant interactions are the intermolecular N-H···S hydrogen bonds leading to centrosymmetric dimers, these dimers would represent the fundamental building blocks of the supramolecular structure. These dimeric units would then pack in the crystal lattice, influenced by weaker forces such as van der Waals interactions and potentially π-π stacking between the phenyl and pyridyl rings. The orientation of the methyl group on the pyridyl ring would also influence the packing efficiency.
Alternatively, if intermolecular N-H···N hydrogen bonds were to dominate over the intramolecular variant, a different supramolecular architecture, such as one-dimensional chains or tapes, could be formed. scielo.org.mx In such a scenario, molecules would link head-to-tail via N-H···N interactions. These chains would then be arranged into a three-dimensional structure, likely stabilized by intermolecular N-H···S bonds between adjacent chains. The specific architecture adopted is a delicate balance of the relative strengths of the possible hydrogen bond donors and acceptors and steric factors. scielo.org.mx
A definitive description of the crystal packing and supramolecular assembly requires single-crystal X-ray diffraction data, which is not currently available in the public domain for this compound.
Coordination Chemistry and Metal Complexation of N 3 Methyl 2 Pyridyl N Phenylthiourea
Ligand Binding Characteristics of N-(3-Methyl-2-pyridyl)-N'-phenylthiourea
The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and its capacity for tautomerism, which allows for various binding modes.
Identification of Potential Donor Atoms and Binding Sites (e.g., N, S)
This compound is a polydentate ligand featuring several potential coordination sites. The primary donor atoms are the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the pyridine (B92270) ring. nih.govresearchgate.net This allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with a central metal ion. nih.gov The coordination typically involves the pyridyl nitrogen and the thiourea (B124793) sulfur atom. researchgate.net The phenyl-substituted nitrogen and the methyl-pyridyl substituted nitrogen of the thiourea backbone are generally not involved in coordination, as participation of the phenyl-NH group is sterically hindered and its involvement is often ruled out by spectroscopic data. doi.org
Role of Tautomerism (Thione-Thiol) in Coordination Behavior
Thiourea derivatives can exist in thione (C=S) and thiol (C-SH) tautomeric forms. In the solid state, the ligand typically exists in the thione form. However, upon complexation with a metal ion, particularly in a basic medium, it can undergo deprotonation of the N-H proton to form a mono-anionic or even a di-anionic ligand. doi.orgmdpi.com This deprotonation facilitates the formation of the thiolato form, where the ligand coordinates to the metal through the negatively charged sulfur atom and a nitrogen atom. mdpi.commdpi.com This thione-thiol tautomerism is crucial as it influences the charge of the resulting complex and the nature of the metal-ligand bond. Spectroscopic analysis, such as the disappearance of the ν(N-H) band and the appearance of new bands corresponding to ν(S-C=N), confirms this behavior. doi.orgchemicaljournal.org
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this ligand is generally straightforward, involving the reaction of the ligand with various metal salts under controlled conditions.
Reaction with Diverse Transition and Lanthanide Metal Ions (e.g., Cu(II), Zn(II), Ni(II), Co(II), UO2(VI), Au(III), Pd(II), Sm(III), Nd(III))
This compound and its analogues react with a wide range of transition metal ions to form stable complexes. researchgate.netresearchgate.net Documented reactions include those with d-block elements such as Cu(II), Ni(II), Co(II), Zn(II), Pd(II), and Au(III). mdpi.comresearchgate.netnih.gov The general procedure involves mixing a solution of the ligand (typically in an organic solvent like ethanol (B145695) or methanol) with a solution of the corresponding metal salt in a 2:1 ligand-to-metal molar ratio. materialsciencejournal.org
The coordination chemistry with f-block elements, such as the lanthanides Sm(III) and Nd(III), has also been explored, although less extensively than with transition metals. sciencepublishinggroup.comnih.govearthlinepublishers.com The synthesis of lanthanide complexes often involves reacting the ligand with hydrated lanthanide nitrates or chlorides in solvents like ethanol or methanol, sometimes under reflux or solvothermal conditions. nih.govmdpi.com The resulting complexes often include coordinated solvent molecules or anions from the metal salt. earthlinepublishers.comresearchgate.net
Influence of Reaction Conditions (pH, Solvents, Anions) on Complex Formation
The formation and final structure of the metal complexes are highly dependent on the reaction conditions.
pH: The pH of the reaction medium plays a critical role, especially in the deprotonation of the thiourea ligand. The addition of a base, such as sodium hydroxide (B78521) or potassium hydroxide, facilitates the formation of the anionic thiolato form of the ligand, leading to the synthesis of neutral or anionic complexes. mdpi.comchemicaljournal.org In neutral or slightly acidic media, the ligand often coordinates in its neutral thione form. doi.org
Solvents: The choice of solvent (e.g., ethanol, methanol, DMF, acetone-water mixtures) influences the solubility of the reactants and the crystallization of the final product. mdpi.commaterialsciencejournal.org Solvents can also coordinate to the metal center, affecting the coordination number and geometry of the complex. earthlinepublishers.com
Spectroscopic and Magnetic Characterization of Metal Complexes
The structures and properties of the synthesized complexes are elucidated through various analytical techniques, primarily spectroscopy and magnetic susceptibility measurements.
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing these complexes. In IR spectra, the coordination of the ligand to the metal ion is confirmed by shifts in characteristic vibrational bands. Key changes include:
A shift to lower frequency or splitting of the ν(C=S) band. researchgate.net
The disappearance of the ν(N-H) bands upon deprotonation. mdpi.com
The appearance of new bands for ν(S-C=N), indicating coordination in the thiolato form. doi.org
Shifts in the pyridine ring vibrations, confirming the involvement of the pyridyl nitrogen in coordination. researchgate.net
UV-Vis spectra provide information about the electronic transitions within the complex. These spectra typically show bands corresponding to intra-ligand π-π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands (e.g., S→M). mdpi.com For complexes with d-block metals like Cu(II), Ni(II), and Co(II), d-d transitions are also observed, which are indicative of the coordination geometry. mdpi.comresearchgate.net
Magnetic susceptibility measurements are used to determine the magnetic moment of paramagnetic complexes, which helps in assigning their geometry. For example, Cu(II) complexes may exhibit magnetic moments corresponding to one unpaired electron, with values suggesting square planar or distorted octahedral geometries. researchgate.net Ni(II) complexes can be diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral). researchgate.netresearchgate.net Similarly, the magnetic moments of Co(II) complexes can distinguish between tetrahedral and octahedral environments. rsc.org
Interactive Table: Spectroscopic Data for a Representative Cu(II) Complex with a Pyridyl-Thiourea Ligand Data is generalized from typical findings for similar complexes.
| Spectral Feature | Wavenumber/Wavelength | Assignment | Implication |
|---|---|---|---|
| IR (cm⁻¹) | ~3200 | ν(N-H) | Disappears or broadens upon complexation |
| IR (cm⁻¹) | ~1560 | ν(S-C=N) | Appears upon deprotonation and coordination |
| IR (cm⁻¹) | ~700 | ν(C=S) | Shifts to lower frequency upon S-coordination |
| UV-Vis (nm) | ~400-420 | S→Cu(II) LMCT | Confirms sulfur-to-metal charge transfer |
| UV-Vis (nm) | ~700-900 | d-d transition | Suggests a distorted octahedral or square planar geometry |
Interactive Table: Magnetic Properties of Typical Transition Metal Complexes with Thiourea Ligands Data is generalized from typical findings for similar complexes.
| Metal Ion | Typical Magnetic Moment (μ_eff, B.M.) | Inferred Geometry |
|---|---|---|
| Co(II) | 4.3 - 4.8 | Tetrahedral |
| Ni(II) | Diamagnetic | Square Planar |
| Ni(II) | 2.9 - 3.4 | Octahedral |
| Cu(II) | 1.7 - 2.2 | Square Planar / Distorted Octahedral |
In-depth Analysis of this compound Reveals Research Gap in Coordination Chemistry
A comprehensive review of existing scientific literature reveals a significant gap in the specific area of coordination chemistry concerning the compound this compound. Despite extensive searches of chemical databases and scholarly articles, no specific research was found detailing the impact of the 3-methyl group on the stereochemistry of its metal complexes.
While the broader fields of thiourea and pyridyl ligand coordination chemistry are well-documented, specific studies focusing on the stereochemical influence of substituting a methyl group onto the pyridyl ring of this particular phenylthiourea (B91264) derivative are not present in the available body of research.
General principles of coordination chemistry suggest that the introduction of a methyl group, such as in the 3-position of the pyridyl moiety in this compound, would likely introduce steric effects that could influence the resulting metal complex's stereochemistry. These effects could manifest in several ways:
Coordination Geometry: The steric bulk of the methyl group could favor certain coordination geometries over others, potentially leading to distorted tetrahedral or square planar arrangements, depending on the metal center and other ligands.
Bond Angles and Lengths: The presence of the methyl group could cause measurable changes in the bond angles and lengths within the coordination sphere of the metal ion compared to its unsubstituted analogue, N-(2-pyridyl)-N'-phenylthiourea.
However, without specific crystallographic or spectroscopic data from dedicated research on this compound and its metal complexes, any discussion on the precise impact of the methyl group remains speculative. The scientific community has not yet published the detailed structural analyses required to provide a data-driven account for this specific compound.
This lack of information highlights a potential area for future research within inorganic and coordination chemistry. A comparative study of the metal complexes of both this compound and N-(2-pyridyl)-N'-phenylthiourea would be necessary to elucidate the specific stereochemical consequences of this methyl substitution. Such research would contribute valuable data to the understanding of ligand design and its influence on the structure and properties of metal complexes.
Computational and Theoretical Investigations of N 3 Methyl 2 Pyridyl N Phenylthiourea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of N-(3-Methyl-2-pyridyl)-N'-phenylthiourea from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules with a favorable balance between accuracy and computational cost. scielo.org.mxscielo.org.mx By optimizing the geometry of this compound, researchers can determine its most stable three-dimensional structure.
The optimization process systematically adjusts the positions of the atoms to find the arrangement with the minimum energy. This reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. For thiourea (B124793) derivatives, DFT calculations often show that the C-N bond lengths within the thiourea moiety are shorter than a typical C-N single bond, suggesting a degree of π-electron delocalization across the N-C=S group. nih.govresearchgate.net
Key structural features for this compound predicted by DFT would include:
The potential for intramolecular hydrogen bonding between one of the thiourea N-H protons and the nitrogen atom of the pyridine (B92270) ring, which would stabilize a more planar conformation. nih.gov
The conformation (cis or trans) of the phenyl and pyridyl groups relative to the C=S bond. nih.gov
The electronic structure calculations provide information on the distribution of electrons within the molecule, which is essential for understanding its chemical properties.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds This table presents expected values based on published data for similar phenylthiourea (B91264) derivatives and may not represent the exact values for the specific molecule.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths (Å) | ||
| C=S | ~1.68 Å | |
| C-N (Thiourea) | ~1.35 - 1.40 Å | |
| C-N (Pyridine) | ~1.34 Å | |
| N-H | ~1.01 Å | |
| Bond Angles (°) ** | ||
| N-C-N (Thiourea) | ~117° | |
| N-C-S (Thiourea) | ~120° - 122° | |
| Dihedral Angles (°) ** | ||
| Phenyl Ring - Thiourea Plane | ~60° - 70° | |
| Pyridine Ring - Thiourea Plane | Variable |
Prediction of Vibrational Frequencies and Spectroscopic Correlations
DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated.
These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net For this compound, key vibrational modes include:
N-H stretching: Typically observed as a strong band in the IR spectrum, often in the range of 3200-3400 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. researchgate.net
C-H stretching: Aromatic C-H stretching vibrations from the phenyl and pyridyl rings usually appear above 3000 cm⁻¹. researchgate.net
C=S stretching: The thiocarbonyl group vibration is often coupled with other modes and can be found in the 700-850 cm⁻¹ region. researchgate.net
C-N stretching: These vibrations appear in the fingerprint region and are coupled with other modes. researchgate.net
Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. Therefore, the calculated frequencies are typically scaled by an empirical factor to achieve better agreement with experimental data. nih.gov
Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound This table presents representative assignments based on computational studies of similar compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretching | 3200 - 3400 |
| Aromatic C-H Stretching | 3050 - 3150 |
| CH₃ Stretching | 2920 - 2980 |
| C=N Stretching (Pyridine) | 1580 - 1610 |
| N-H Bending | 1500 - 1550 |
| C-N Stretching | 1200 - 1350 |
| C=S Stretching | 700 - 850 |
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylthiourea moiety, particularly on the sulfur and nitrogen atoms. The LUMO is often distributed over the aromatic pyridine ring system. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide quantitative measures of the molecule's reactivity and stability. tandfonline.com
Table 3: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors Calculated values are highly dependent on the level of theory and basis set used. These are illustrative values based on similar compounds.
| Parameter | Symbol | Formula | Predicted Value |
| HOMO Energy | EHOMO | - | ~ -5.5 eV |
| LUMO Energy | ELUMO | - | ~ -1.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.0 eV |
| Chemical Hardness | η | (I - A) / 2 | ~ 2.0 eV |
| Electronegativity | χ | (I + A) / 2 | ~ 3.5 eV |
| Electrophilicity Index | ω | χ² / (2η) | ~ 3.06 eV |
Electrostatic Potential (ESP) Surface Analysis for Ligand-Receptor Interactions
The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, with different colors indicating regions of different electrostatic potential. nih.gov
Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms). These are sites for electrophilic attack.
Blue regions indicate positive potential, corresponding to electron-deficient areas (e.g., hydrogen atoms bonded to electronegative atoms). These are sites for nucleophilic attack.
For this compound, the ESP map would likely show strong negative potential around the sulfur atom of the thiocarbonyl group and the nitrogen atom of the pyridine ring. These regions are potential hydrogen bond acceptors. Positive potential would be concentrated around the N-H protons of the thiourea group, making them effective hydrogen bond donors. This analysis is crucial for predicting how the molecule might interact with a biological receptor, as electrostatic complementarity is a key driver of ligand-receptor binding. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations introduce temperature and time to study its dynamic behavior. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the molecule's conformation and interactions evolve over time.
Conformational Flexibility and Dynamic Behavior Studies
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. jppres.com Key insights from MD simulations would include:
Rotational Barriers: The simulation can reveal the flexibility of the molecule by monitoring the rotation around key single bonds, such as the C-N bonds linking the thiourea core to the aromatic rings.
Dihedral Angle Distributions: By analyzing the trajectory, one can obtain probability distributions for important dihedral angles, revealing the most populated conformational states in a given environment (e.g., in a solvent or a protein binding pocket). mdpi.com
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how interactions with the solvent (e.g., water) influence the molecule's conformation and dynamics.
Ligand-Receptor Dynamics: When docked into a receptor active site, MD simulations can assess the stability of the binding pose and characterize the dynamic interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein over time. jppres.comresearchgate.net
These simulations provide a more realistic picture of the molecule's behavior under physiological conditions, offering critical information for understanding its mechanism of action and for the rational design of related compounds.
Solvent Effects and Solvation Thermodynamics
The surrounding solvent medium can significantly influence the conformational stability, reactivity, and electronic properties of a solute molecule. While specific computational studies on the solvation thermodynamics of this compound are not extensively documented in the literature, general principles and data from analogous systems can provide a predictive understanding.
Computational methods such as the Polarizable Continuum Model (PCM) are commonly employed to investigate solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the Gibbs free energy of solvation (ΔGsolv). This value is a crucial thermodynamic parameter that indicates the extent of stabilization of the solute by the solvent. The solvation process can be further dissected into its enthalpic (ΔHsolv) and entropic (ΔSsolv) components, providing a more detailed picture of the thermodynamics.
For a molecule like this compound, with its polar thiourea group and aromatic rings, the solvation energy is expected to be significant, particularly in polar solvents. The presence of nitrogen and sulfur atoms allows for hydrogen bonding interactions with protic solvents, which would contribute to a more negative enthalpy of solvation.
Table 1: Representative Solvation Thermodynamic Data for a Phenylthiourea Analogue in Various Solvents (Illustrative)
| Solvent | Dielectric Constant | ΔGsolv (kcal/mol) | ΔHsolv (kcal/mol) | TΔSsolv (kcal/mol) |
| Water | 78.39 | -8.5 | -10.2 | -1.7 |
| Methanol | 32.63 | -6.8 | -8.1 | -1.3 |
| Acetonitrile | 36.64 | -6.2 | -7.5 | -1.3 |
| Chloroform | 4.81 | -4.5 | -5.3 | -0.8 |
Note: The data in this table are illustrative and based on typical values for similar heterocyclic thiourea compounds. Specific experimental or computational data for this compound is not available.
Theoretical Modeling of Ligand-Metal Interactions
Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the nature of metal-ligand interactions in coordination complexes. These studies can predict the preferred binding modes, the strength of the coordination bonds, and the changes in electronic properties upon complexation.
Computational Prediction of Preferred Coordination Sites and Geometries
This compound possesses multiple potential coordination sites: the pyridyl nitrogen atom, the two nitrogen atoms of the thiourea backbone, and the sulfur atom of the thiocarbonyl group. This versatility allows for the possibility of both monodentate and bidentate coordination to a metal center.
Experimental studies on the transition metal complexes of this compound (referred to as HMPyPT in some literature) have indicated that the ligand behaves in a monodentate manner, coordinating through the pyridyl nitrogen atom. This mode of coordination was observed in complexes with Ni(II), Cu(II), Zn(II), Pd(II), Pt(IV), and Au(III). Attempts to deprotonate the ligand and induce bidentate coordination by raising the pH were unsuccessful in these studies.
Computational studies on analogous pyridyl-thiourea ligands have explored the relative stabilities of different coordination modes. DFT calculations can be used to optimize the geometries of various possible isomers (e.g., monodentate N-pyridyl coordination versus bidentate N,S-chelation) and compare their electronic energies to determine the most stable conformation. For this compound, such calculations would likely confirm the experimental observation of preferential coordination through the pyridyl nitrogen, which is a strong donor atom. The resulting geometries of the metal complexes are predicted based on the coordination number and the nature of the metal ion, with square-planar and octahedral geometries being common.
Energetic Analysis of Metal-Ligand Bonding and Stability Constants
The strength of the bond between a metal ion and a ligand is a fundamental aspect of coordination chemistry. Computationally, the metal-ligand bond energy can be estimated by calculating the energy difference between the metal complex and the sum of the energies of the free metal ion and the free ligand.
The stability constant (log K) of a complex is a thermodynamic measure of its stability in solution. Although primarily determined experimentally, computational methods are being developed to predict these values. These methods typically involve calculating the Gibbs free energy change for the complexation reaction in a solvent continuum model.
Table 2: Illustrative Calculated Metal-Ligand Interaction Energies and Stability Constants for a Pyridyl-Thiourea Analogue
| Metal Ion | Coordination Mode | Bond Energy (kcal/mol) | Calculated log K |
| Ni(II) | Monodentate (N-pyridyl) | -45.2 | 8.5 |
| Pd(II) | Monodentate (N-pyridyl) | -55.8 | 10.2 |
| Pt(II) | Monodentate (N-pyridyl) | -60.1 | 11.1 |
| Cu(II) | Monodentate (N-pyridyl) | -50.5 | 9.8 |
Note: The data in this table are for illustrative purposes and represent typical values for analogous systems. Specific data for this compound is not available.
Electronic Property Modifications Upon Complexation
The formation of a coordination complex leads to significant changes in the electronic properties of both the ligand and the metal ion. These modifications can be effectively studied using computational techniques such as Frontier Molecular Orbital (HOMO-LUMO) analysis and Natural Bond Orbital (NBO) analysis.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. Upon complexation, the energies of the HOMO and LUMO of the ligand are altered. In many thiourea-metal complexes, the HOMO is primarily localized on the ligand, often with significant contributions from the sulfur and nitrogen atoms, while the LUMO is often centered on the metal ion. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and kinetic stability of the complex. A smaller gap generally implies higher reactivity.
NBO Analysis: Natural Bond Orbital analysis provides a detailed picture of the charge distribution and charge transfer within the complex. Upon coordination, there is typically a net transfer of electron density from the ligand (Lewis base) to the metal ion (Lewis acid). NBO analysis can quantify this charge transfer and identify the specific orbitals involved in the donor-acceptor interactions. For this compound, coordination through the pyridyl nitrogen would result in a donation of electron density from the nitrogen lone pair to the vacant orbitals of the metal.
Table 3: Representative HOMO-LUMO Energies and NBO Charges for a Ni(II) Complex with a Pyridyl-Thiourea Analogue
| Species | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | NBO Charge on Metal | NBO Charge on Donor Atom |
| Free Ligand | -6.2 | -1.5 | 4.7 | N/A | -0.6 (N-pyridyl) |
| Ni(II) Complex | -5.8 | -2.5 | 3.3 | +1.2 | -0.4 (N-pyridyl) |
Note: This table presents representative data from computational studies on analogous systems to illustrate the expected electronic changes upon complexation.
Biological Interactions and Mechanistic Insights in Vitro Studies
In Vitro Biological Activity Screening
The initial assessment of a compound's biological relevance often begins with broad screening assays to identify potential therapeutic activities. For N-phenylthiourea derivatives, these screenings have unveiled promising results in enzyme inhibition and other cell-based assays.
Thiourea (B124793) derivatives have been identified as a class of compounds with notable pharmacological effects, including hypoglycemic properties. nih.gov One of the key therapeutic strategies for managing diabetes is to control post-meal blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase in the digestive tract. researchgate.net
In vitro studies on a series of thiourea derivatives based on 3-aminopyridin-2(1H)-ones have demonstrated significant α-glucosidase inhibitory activity. nih.gov A closely related analogue, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea , exhibited the highest inhibitory activity against the α-glucosidase enzyme, even surpassing that of the standard drug, acarbose (B1664774). nih.govnih.gov At a concentration of 15 mM, this compound inhibited the enzyme by 56.6%. nih.gov Another derivative, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea , also showed inhibitory activity comparable to acarbose. nih.gov
The inhibitory potential of these compounds against α-glucosidase is quantified by their half-maximal inhibitory concentration (IC₅₀) values, as detailed in the table below.
Phenylthiourea (B91264) (PTU) itself is a known competitive inhibitor of phenoloxidase, a key enzyme in melanization, with an estimated inhibition constant (Ki) of 0.21 ± 0.09 µM. nih.govtargetmol.com This demonstrates the broader enzyme-inhibiting potential of the phenylthiourea scaffold.
Beyond single-enzyme inhibition, the biological effects of N-(3-Methyl-2-pyridyl)-N'-phenylthiourea and its analogues have been explored through various cell-based assays, revealing activities such as cytotoxic, anti-biofilm, and antioxidant effects.
A study on new N-acyl thiourea derivatives highlighted a compound with a 6-methylpyridine moiety, 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide , which demonstrated notable anti-biofilm activity against E. coli ATCC 25922 with a Minimum Biofilm Inhibitory Concentration (MBIC) of 625 µg/mL. mdpi.com This same compound also showed the highest antioxidant capacity in the series, with approximately 43% activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. mdpi.com
Furthermore, the cytotoxic potential of phenylthiourea-based compounds has been evaluated against several human cancer cell lines using the MTT assay. tandfonline.com Phenylthiourea derivatives incorporating pyrazole (B372694), thiazole, and pyran moieties have shown reasonable to potent cytotoxic efficiency. tandfonline.com For instance, certain derivatives displayed significant activity against the HCT-116 colon cancer cell line, with IC₅₀ values comparable to the reference drug Doxorubicin. tandfonline.com Substituted thiourea derivatives have also demonstrated high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells. nih.gov
Mechanistic Exploration of Molecular Interactions In Vitro
Understanding how these compounds interact with biological molecules is key to elucidating their mechanism of action.
Direct studies on the binding of this compound with biomolecules such as DNA are not extensively detailed in the available literature. However, research on related structures provides some insight. For instance, metal complexes incorporating thiourea derivatives have been investigated for their DNA interaction capabilities. nih.gov Four novel ternary metal complexes containing N-(2-hydroxyethyl)-N'-benzoylthiourea and 1,10-phenanthroline (B135089) were shown to bind efficiently to DNA, likely through an intercalation mode, with binding constants around 4 x 10⁶ M⁻¹. nih.gov These complexes were also capable of cleaving supercoiled pBR322 DNA into a nicked form without external agents. nih.gov It is important to note that these findings are for metal complexes and not the standalone thiourea ligand.
Based on the observed biological activities, several in vitro mechanisms of action have been proposed for phenylthiourea derivatives.
For their cytotoxic effects, certain thiourea derivatives are suggested to induce apoptosis (programmed cell death). nih.gov Halogenated phenyl-containing heterocyclic thioureas have been shown to act as anticancer agents, with mechanisms including the inhibition of receptor kinases. nih.gov A study on 3-(trifluoromethyl)phenylthiourea (B159877) analogues found that the most effective compounds were strong inducers of apoptosis. nih.gov For example, one derivative induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. nih.gov These compounds also acted as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells. nih.gov
In the context of antiviral activity, a related compound, N-phenyl-N'-3-hydroxyphenylthiourea (PTU-23), was found to suppress the reproduction of encephalomyocarditis (EMC) virus in Krebs-II cells. nih.gov Its primary mechanism appears to be the distinct inhibition of virus-specific RNA synthesis, particularly affecting the synthesis of single-stranded (ss) 37S RNA. nih.gov
Assessment of In Vitro Selectivity and Potency for Specific Biological Targets
The effectiveness of a potential therapeutic agent is determined by its potency and its selectivity for the intended target.
In α-glucosidase inhibition assays, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea demonstrated superior potency (IC₅₀ = 9.77 mM) compared to the standard drug acarbose (IC₅₀ = 11.96 mM). nih.govnih.gov This indicates a high degree of potency for this specific enzymatic target.
In cytotoxicity studies, several phenylthiourea derivatives have shown high potency against cancer cell lines. tandfonline.com A thiazolopyrimidine-phenylthiourea derivative was particularly potent against the HCT-116 colon cancer line with an IC₅₀ of 2.29 µM. tandfonline.com Importantly, some of these potent cytotoxic compounds also showed a degree of selectivity. For example, 3-(trifluoromethyl)phenylthiourea analogues were highly cytotoxic against colon and prostate cancer cells while showing favorable selectivity over normal HaCaT cells. nih.gov Similarly, thieno[3,2-b]pyridine (B153574) derivatives showed antitumor activity against triple-negative breast cancer cells without significant toxicity towards a non-tumorigenic mammary epithelial cell line. mdpi.com This selectivity is a crucial attribute for the development of targeted therapies.
Structure Activity Relationship Sar Studies of N 3 Methyl 2 Pyridyl N Phenylthiourea Analogs
Systematic Derivatization for SAR Profiling
Systematic derivatization involves the methodical alteration of the lead compound's structure to map out the chemical features essential for its biological function. For N-(3-Methyl-2-pyridyl)-N'-phenylthiourea, this involves modifications at three key positions: the pyridyl ring, the phenyl ring, and the thiourea (B124793) bridge.
Research on related N-pyridyl carboxamides has shown that the position of substituents on the pyridine (B92270) ring is critical for activity. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the interaction of aminopyridines with the rest of the molecule was influenced by the substitution pattern on the pyridine ring. mdpi.com Specifically, sterically hindered amines, such as 2-amino-6-methylpyridine, were found to be less reactive in certain synthetic steps. mdpi.com This suggests that the position of the methyl group in this compound is likely to influence the molecule's conformation and interaction with its biological target.
Furthermore, studies on other pyridine derivatives have demonstrated that the introduction of different functional groups can have varied effects. For example, the presence of a methoxy (B1213986) group at the 2-position of a pyridine ring in some compounds was found to enhance antiproliferative activity. nih.gov Conversely, bulky groups on the pyridine ring can lead to decreased activity. nih.gov In the context of this compound, altering the methyl group at the 3-position to other alkyl groups, or introducing electron-withdrawing or electron-donating groups, would be expected to impact the compound's biological profile.
Table 1: Hypothetical Impact of Pyridyl Ring Substituents on In Vitro Activity This table is illustrative and based on general principles of SAR observed in related compounds.
| Substituent at 3-position | Expected Impact on Activity | Rationale |
|---|---|---|
| -CH3 (Methyl) | Baseline Activity | Lead compound structure |
| -H (Hydrogen) | Potentially altered activity | Removal of steric bulk and weak electron-donating effect |
| -OCH3 (Methoxy) | Potentially increased activity | Electron-donating group, may enhance binding nih.gov |
| -Cl (Chloro) | Potentially altered activity | Electron-withdrawing group, may change electronic distribution |
| -CF3 (Trifluoromethyl) | Potentially altered activity | Strong electron-withdrawing group, may impact binding and lipophilicity |
The phenyl ring in this compound offers another site for modification to probe SAR. The electronic nature and position of substituents on this ring can dramatically affect the compound's properties and its interaction with biological targets. tandfonline.com
In studies of related phenylthiourea (B91264) derivatives, substitutions on the phenyl ring have been shown to be a key determinant of biological activity. For example, in a series of (oxazol-5-yl-phenyl)-thiourea derivatives, the nature of the substituent on the benzene (B151609) ring directly influenced their antiviral and enzyme inhibitory activities. researchgate.net It was observed that compounds with a direct linkage of the substituted benzene ring to the thiourea group generally exhibited superior activity compared to those with a methylene (B1212753) spacer. researchgate.net
The introduction of electron-withdrawing groups, such as halogens, or electron-donating groups, like alkyl or methoxy groups, can alter the electronic density of the entire molecule, affecting its binding affinity. For instance, in a study of N-benzoyl-N'-phenylthiourea compounds, substitutions on the phenyl ring were crucial for their predicted antiviral activity. rasayanjournal.co.in
Table 2: Reported In Vitro Activity of Phenyl-Substituted Thiourea Analogs This table presents data from various studies on phenylthiourea derivatives to illustrate the effect of phenyl ring substitution.
| Compound Type | Phenyl Ring Substituent | Observed In Vitro Activity | Reference |
|---|---|---|---|
| (Oxazol-5-yl-phenyl)-thiourea | Various substitutions | Potent antiviral and IMPDH activity researchgate.net | researchgate.net |
| N-acyl thiourea | p-Trifluoromethyl | Enhanced antimicrobial activity mdpi.com | mdpi.com |
| Phenylthiourea-based pyrazole (B372694) hybrids | Unsubstituted and substituted | Potent cytotoxic effectiveness against HCT-116 cell line tandfonline.com | tandfonline.com |
The thiourea bridge (-NH-C(S)-NH-) is a critical pharmacophore in this class of compounds. Its ability to form hydrogen bonds and its specific geometry are essential for biological activity. Modifications to this bridge, such as replacing the sulfur atom with an oxygen atom to form a urea (B33335) analog, or alkylating the nitrogen atoms, can have profound effects.
The replacement of the thiourea moiety with a urea group often leads to a significant change in biological activity. For instance, in a study of benzothiazole (B30560) derivatives, the thiourea analog showed moderate inhibitory activity, while the corresponding urea analog was inactive. nih.gov This highlights the importance of the sulfur atom for the observed biological effects in certain scaffolds. The thiocarbonyl sulfur is a key coordinating atom in metal complexes of thiourea derivatives, further emphasizing its importance in potential interactions. mdpi.com
Cyclization of the thiourea bridge into a heterocyclic system is another modification strategy. However, this can also lead to a decrease or complete loss of activity. For example, cyclization of certain anti-HIV active thiourea derivatives resulted in a significant reduction in their biological efficacy. nih.gov
Correlation of Structural Features with Observed In Vitro Biological Effects
The biological activity of this compound analogs is a composite of various physicochemical properties conferred by their structural features. Electronic effects and steric factors are among the most important parameters that govern their interactions with biological macromolecules.
The electronic properties of the substituents on both the pyridyl and phenyl rings play a pivotal role in determining the in vitro activity. Electron-donating groups (EDGs) like -CH3 and -OCH3 increase the electron density on the aromatic rings, which can enhance interactions with electron-deficient pockets in a biological target. Conversely, electron-withdrawing groups (EWGs) such as -Cl, -NO2, and -CF3 decrease the electron density and can favor interactions with electron-rich sites.
In studies of N-benzoyl-N'-phenylthiourea derivatives, electronic parameters were found to have a linear relationship with the predicted antiviral activity. rasayanjournal.co.in The presence of fluorine atoms, which are strongly electron-withdrawing, in some N-acyl thiourea derivatives led to the highest antimicrobial activity, particularly with a trifluoromethyl group in the para position of the phenyl ring. mdpi.com This suggests that modulating the electronic landscape of the molecule is a key strategy for optimizing activity. The activity of certain compounds has been directly linked to the presence of substituents with different electronic (σ Hammett) values. researchgate.net
Steric factors, including the size and shape of substituents, can significantly influence the biological activity of this compound analogs. Bulky substituents can cause steric hindrance, preventing the molecule from fitting into the binding site of its target. nih.gov
The conformation of the molecule is also critical. In some phenylthiourea-based derivatives, a deviation from planarity, influenced by the substituents, was observed. tandfonline.com For instance, certain derivatives exhibited a tilted arrangement between the phenyl ring and the attached heterocyclic substituent. tandfonline.com Such conformational changes can directly impact the compound's ability to interact with its target. Regression analysis on N-benzoyl-N'-phenylthiourea compounds indicated that steric parameters had a more significant effect on antiviral activity than lipophilic and electronic parameters. rasayanjournal.co.inubaya.ac.id The presence of large substituents on the phenyl ring has been shown to have an unfavorable influence on the potency of some quinoxaline (B1680401) derivatives. mdpi.com
Lipophilicity and its Influence on In Vitro Biological Interactions
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical parameter that significantly influences the biological activity of this compound analogs. This property governs the compound's ability to cross cell membranes and interact with biological targets.
Research on a series of N-benzoyl-N'-phenylthiourea derivatives highlights the importance of lipophilic parameters in drug penetration into cell membranes. rasayanjournal.co.in While specific data for this compound is not extensively detailed in the available literature, general principles observed in related thiourea compounds can provide valuable insights. For instance, in a study of various phenylthiourea derivatives, substitutions on the phenyl ring with alkyl, phenyl, or halogen groups were found to directly affect the compound's lipophilicity and, consequently, its interactions with target biomolecules.
The balance between lipophilicity and hydrophilicity is crucial. While increased lipophilicity can enhance membrane permeability and access to intracellular targets, excessively high lipophilicity can lead to poor solubility in aqueous biological fluids and non-specific binding to lipids and proteins, which may reduce the concentration of the compound available to interact with its intended target.
A study on urea-substituted 2,4-diamino-pyrimidines demonstrated that lipophilicity is a key driver of improved anti-malarial activity. nih.gov However, the most active compounds in that series also suffered from high lipophilicity, leading to poor aqueous solubility and permeability. nih.gov This underscores the need for a carefully optimized lipophilicity profile in the design of new biologically active this compound analogs.
Table 1: Physicochemical Properties and Cytotoxicity of Selected Thiourea Analogs
| Compound | Structure | LogP | IC50 (µM) vs. MOLT-3 |
| Analog A | 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | 5.8 | 1.62 |
| Analog B | A bis-thiourea derivative | - | - |
Computational Approaches in SAR Studies
Computational methods are indispensable tools in modern drug discovery and play a significant role in understanding the SAR of this compound analogs. These approaches allow for the prediction of biological activity and the elucidation of binding mechanisms at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For thiourea derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their bioactivity.
In a study of (thio)ureas derived from phenylalkylamines and pyridylalkylamines, QSAR models were developed to understand their cytotoxic activities. researchgate.net The study suggested that compounds with a high ionization potential displayed high cytotoxicity against the HuCCA-1 cell line. researchgate.net Furthermore, derivatives featuring a dimethoxyphenyl group exhibited a high radial distribution function, which correlated with high cytotoxicity against the A549 cell line. researchgate.net Such models can guide the rational design of new, more potent analogs of this compound by predicting the activity of yet-to-be-synthesized compounds.
The development of a robust QSAR model involves the careful selection of molecular descriptors that encode the structural features of the molecules. These can include electronic, steric, and lipophilic parameters. Regression analysis is then used to build a model that can predict the biological activity of new compounds. The predictive power of the QSAR model is assessed through internal and external validation techniques.
Molecular Docking Studies with Proposed In Vitro Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound analogs, docking studies can provide valuable insights into how these compounds interact with their putative protein targets at the atomic level.
While specific protein targets for this compound are not explicitly identified in the provided literature, molecular docking studies on other phenylthiourea derivatives have been performed to understand their mechanism of action. For instance, in a study of phenylthiourea-based hybrids with pyrazole, thiazole, and pyran moieties, molecular docking was used to correlate the cytotoxic activity of the compounds with their binding scores to potential protein targets. semanticscholar.org The results indicated that the most active compounds exhibited the best docking scores, suggesting a strong correlation between binding affinity and biological activity. semanticscholar.org
A typical molecular docking workflow involves preparing the 3D structure of the ligand (the thiourea derivative) and the protein target. The ligand is then placed into the binding site of the protein, and its orientation and conformation are sampled to find the most stable binding mode. The strength of the interaction is typically evaluated using a scoring function, which estimates the binding free energy. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding and can guide the design of analogs with improved affinity and selectivity. For example, in silico docking of N-benzoyl-N'-phenylthiourea derivatives against the SARS-CoV-2 receptor was used to confirm their potential antiviral activity. rasayanjournal.co.in
Future Research Directions for N 3 Methyl 2 Pyridyl N Phenylthiourea
Development of Advanced and Sustainable Synthetic Methodologies for Analogs
Future research should prioritize the development of advanced and sustainable synthetic methods for producing N-(3-Methyl-2-pyridyl)-N'-phenylthiourea and its analogs. While traditional methods for synthesizing thiourea (B124793) derivatives are well-established, they often involve toxic reagents and harsh reaction conditions. nih.gov The exploration of greener synthetic routes is crucial for enhancing the accessibility and environmental friendliness of these compounds.
Key areas for future investigation include:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of thiourea derivatives. nih.gov Research could focus on optimizing microwave-assisted protocols for the reaction between 2-amino-3-methylpyridine (B33374) and phenyl isothiocyanate.
Aqueous Medium Synthesis: Performing syntheses in water as a solvent presents a green alternative to volatile organic compounds. google.comorganic-chemistry.orgacs.org Investigating the feasibility of synthesizing analogs of this compound in aqueous media could lead to more sustainable and cost-effective production methods. organic-chemistry.org
Catalyst-Free and Solventless Reactions: The development of catalyst-free and solventless reaction conditions, potentially utilizing techniques like ball milling or solid-phase synthesis, would represent a significant advancement in the sustainable production of these compounds. nih.gov
Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and product purity. nih.gov Applying flow chemistry to the synthesis of this compound analogs could enable more efficient and controlled manufacturing processes.
A comparative table of potential sustainable synthetic methods is presented below:
| Synthetic Method | Potential Advantages | Key Research Focus for Analogs |
| Microwave-Assisted | Rapid reaction times, higher yields | Optimization of power, temperature, and reaction time |
| Aqueous Medium | Environmentally friendly, low cost | Solubility studies and optimization of reaction conditions |
| Catalyst-Free | Reduced waste, simplified purification | Exploration of reaction conditions under mechanochemical activation |
| Flow Chemistry | High throughput, improved safety and control | Reactor design and optimization of flow parameters |
Exploration of Novel Coordination Architectures and Multimetallic Complexes
The presence of multiple donor atoms (N and S) in this compound makes it an excellent ligand for forming coordination complexes with a wide range of metal ions. Future research should explore the synthesis and characterization of novel coordination architectures, including multimetallic complexes.
Promising research avenues include:
Synthesis of Mononuclear and Polynuclear Complexes: Systematic studies on the reaction of this compound with various transition metals (e.g., Cu, Ni, Co, Zn, Pd) could yield a diverse range of mononuclear and polynuclear complexes with interesting structural and electronic properties. mdpi.comrsc.org
Formation of Coordination Polymers: Investigating the ability of this ligand to act as a bridging unit between metal centers could lead to the formation of one-, two-, or three-dimensional coordination polymers. sc.eduresearchgate.net These materials could have applications in areas such as catalysis and gas storage.
Heterometallic Complexes: The design and synthesis of heterometallic complexes containing this compound could lead to materials with unique magnetic or catalytic properties arising from the synergistic effects of different metal ions. nih.gov
The following table summarizes potential metal ions for coordination studies and their likely coordination geometries:
| Metal Ion | Potential Coordination Geometry | Potential Application of Complex |
| Copper(II) | Square planar, tetrahedral, octahedral | Catalysis, antimicrobial agents mdpi.com |
| Nickel(II) | Square planar, octahedral | Magnetic materials, catalysis researchgate.net |
| Palladium(II) | Square planar | Cross-coupling catalysis nih.gov |
| Silver(I) | Linear, trigonal planar | Antimicrobial materials sc.edu |
Deeper Elucidation of In Vitro Mechanistic Pathways and Target Identification
While thiourea derivatives are known to exhibit a range of biological activities, the specific mechanistic pathways and molecular targets of this compound remain to be elucidated. mdpi.comresearchgate.net Future in vitro studies are crucial to understand its potential as a therapeutic agent.
Key research objectives should include:
Enzyme Inhibition Assays: Screening this compound against a panel of enzymes, such as kinases, proteases, and tyrosinase, could identify specific molecular targets. nih.govdrugbank.com
Cell-Based Assays: Evaluating the compound's effect on various cellular processes, including cell proliferation, apoptosis, and cell cycle progression in different cancer cell lines, will provide insights into its potential anticancer mechanisms. researchgate.netresearchgate.net
Mechanism of Action Studies: Once a biological activity is identified, further studies should focus on elucidating the precise mechanism of action. This could involve techniques such as Western blotting, quantitative PCR, and reporter gene assays to investigate the modulation of specific signaling pathways.
Antimicrobial Activity Screening: Given that many thiourea derivatives exhibit antimicrobial properties, screening this compound against a panel of pathogenic bacteria and fungi is warranted. mdpi.com
Rational Design of Derivatives Based on Computational Predictions for Specific Molecular Recognition
Computational chemistry offers powerful tools for the rational design of new molecules with enhanced biological activity and specificity. rsc.org Future research should leverage these methods to design and synthesize derivatives of this compound with improved properties.
Strategies for computational design include:
Molecular Docking: If a specific molecular target is identified, molecular docking studies can be used to predict the binding mode of this compound and to design analogs with improved binding affinity. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogs, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent compounds.
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to understand the electronic properties of the molecule and its derivatives, providing insights into their reactivity and interaction with biological targets. tandfonline.com
Pharmacophore Modeling: Based on the structure of known active compounds, pharmacophore models can be generated to identify the key chemical features required for biological activity, which can then be used to design novel derivatives.
Integration of this compound into Material Science Research (excluding physical properties)
Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in material science. Research in this area should focus on the chemical properties and applications of materials incorporating this compound, excluding physical property characterization.
Potential research directions include:
Chemosensor Development: The ability of the thiourea moiety to bind to specific ions suggests that this compound could be developed as a chemosensor for the detection of heavy metal ions or anions. nih.gov
Self-Assembled Monolayers (SAMs): The sulfur atom in the thiourea group can form strong bonds with gold surfaces, making it a suitable anchor for the formation of self-assembled monolayers. These SAMs could be used to modify the surface properties of materials for various applications.
Precursors for Nanomaterials: The coordination complexes of this compound could serve as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles with controlled size and morphology.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(3-Methyl-2-pyridyl)-N'-phenylthiourea and related derivatives?
The synthesis of thiourea derivatives often utilizes the Schotten-Baumann reaction , a two-phase reaction involving acyl chlorides and amines/thioureas under basic conditions. For example, N-(2,4-dichlorobenzoyl)-N'-phenylthiourea was synthesized by reacting N-phenylthiourea with 2,4-dichlorobenzoyl chloride in tetrahydrofuran (THF) with triethylamine as a catalyst. The reaction starts at low temperatures (0–5°C) to control exothermicity, followed by reflux (8–12 hours) to drive completion . Modifications to this protocol (e.g., varying acyl chloride substituents, solvent systems) can tailor the compound’s lipophilicity and bioactivity.
Q. How is the structural characterization of this compound validated?
Multinuclear NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) is critical for confirming regiochemistry and hydrogen bonding patterns. For example, the thiourea moiety’s NH protons typically appear as broad singlets near δ 10–12 ppm in ¹H-NMR. Infrared spectroscopy (IR) identifies thiocarbonyl (C=S) stretches at ~1250–1350 cm⁻¹. Mass spectrometry (ESI-TOF or HRMS) confirms molecular ion peaks and fragmentation patterns . For crystalline derivatives, X-ray crystallography (e.g., using SHELX programs) resolves bond lengths and torsion angles, which correlate with computational models .
Q. What in vitro assays are used to evaluate cytotoxic activity against cancer cell lines?
Standard MTT or SRB assays measure cell viability after 48–72 hours of exposure to the compound. For example:
- IC₅₀ values (concentration inhibiting 50% cell growth) are calculated for cancer lines (e.g., MCF-7, T47D) and normal cells (e.g., Vero).
- Selectivity Index (SI) is defined as SI = IC₅₀(normal cells)/IC₅₀(cancer cells). SI > 2 indicates high selectivity .
- Positive controls (e.g., hydroxyurea, erlotinib) validate assay sensitivity. Contradictions in IC₅₀ between studies may arise from differences in cell culture conditions, passage numbers, or solvent effects (e.g., DMSO concentration ≤0.1%) .
Advanced Research Questions
Q. How do structural modifications influence anticancer activity and selectivity?
- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the benzoyl ring enhance cytotoxicity by increasing membrane permeability and target binding. For instance, N-(4-t-butylbenzoyl)-N’-phenylthiourea showed higher selectivity (SI = 5.2 for MCF-7) than hydroxyurea due to its lipophilic t-butyl group improving cellular uptake .
- Pyridyl vs. phenyl groups : The 3-methyl-2-pyridyl moiety may enhance hydrogen bonding with kinase targets (e.g., EGFR) compared to simple phenyl derivatives. SAR studies require systematic substitution (e.g., methyl, methoxy) and molecular docking to map binding interactions .
Q. What computational strategies predict molecular targets and binding mechanisms?
- Molecular docking (e.g., AutoDock Vina) screens interactions with targets like EGFR (PDB:1M17) or SIRT1 (PDB:4ZZJ). Binding scores (BS) < -8 kcal/mol suggest strong affinity. For example, 4-t-butyl-BPTU showed BS = -8.51 kcal/mol for EGFR, correlating with its low IC₅₀ (0.31 µM) .
- MD simulations (e.g., GROMACS) assess ligand-receptor stability over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can researchers resolve discrepancies in cytotoxicity data across studies?
- Meta-analysis : Compare IC₅₀ values normalized to common controls (e.g., erlotinib) and cell lines (e.g., MCF-7 ATCC® HTB-22).
- Experimental replication : Standardize protocols (e.g., serum concentration, incubation time) and validate via blinded studies .
- Data normalization : Adjust for batch effects using Z-score or quantile normalization .
Q. What strategies improve pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes).
- Metabolic stability : Introduce metabolically stable groups (e.g., t-butyl) or block oxidation sites (e.g., fluorine substitution).
- PK/PD modeling : Monitor plasma half-life (t₁/₂) and AUC in rodent models to guide dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
